Desloratadine-d4 (hydrobromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desloratadine-d4 (hydrobromide) is a deuterated form of desloratadine, a second-generation tricyclic antihistamine. It is an isotopically labeled compound where four hydrogen atoms are replaced by deuterium. Desloratadine is the active metabolite of loratadine and is known for its selective and peripheral H1-antagonist action, which makes it effective in treating allergic conditions without causing sedation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desloratadine-d4 (hydrobromide) involves the deuteration of desloratadine. One common method includes the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of desloratadine-d4 (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The final product is then purified through crystallization and other separation techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Desloratadine-d4 (hydrobromide) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can be carried out using reducing agents to convert desloratadine-d4 into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acids are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of desloratadine-d4, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Desloratadine-d4 (hydrobromide) has several applications in scientific research:
Pharmacokinetic Studies: Used to investigate the metabolism and bioavailability of desloratadine in the body.
Drug Interaction Studies: Helps in evaluating potential interactions with other drugs and enzymes.
Age-Related Pharmacokinetics: Studies differences in drug absorption, metabolism, and elimination in different age groups.
Formulation Development: Assists in developing various formulations for preclinical and clinical trials
Mechanism of Action
Desloratadine-d4 (hydrobromide) exerts its effects by selectively binding to peripheral H1 receptors, blocking the action of histamine. This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, sneezing, and runny nose. The compound also inhibits the release of inflammatory mediators like leukotrienes and prostaglandins, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Loratadine: The parent compound of desloratadine, also a second-generation antihistamine.
Cetirizine: Another second-generation antihistamine with similar H1-antagonist properties.
Fexofenadine: Known for its non-sedative antihistamine effects.
Uniqueness
Desloratadine-d4 (hydrobromide) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C19H20BrClN2 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
13-chloro-2-(2,3,5,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrobromide |
InChI |
InChI=1S/C19H19ClN2.BrH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;1H/i7D,8D,10D,11D; |
InChI Key |
PXFSAYPWJPUGHJ-QQROMIMUSA-N |
Isomeric SMILES |
[2H]C1C(NC(C(C1=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)[2H])[2H])[2H].Br |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.